molecular formula C17H14FN3O2 B7690056 N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-fluorobenzamide

N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-fluorobenzamide

Cat. No. B7690056
M. Wt: 311.31 g/mol
InChI Key: OFENDUGFTGIUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-fluorobenzamide is a synthetic compound that has gained significant attention due to its potential applications in scientific research. This compound is also known as a selective inhibitor of the protein kinase CK2, which is a key enzyme involved in many cellular processes, including signal transduction, gene expression, and cell proliferation.

Mechanism of Action

The mechanism of action of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-fluorobenzamide involves the inhibition of CK2 activity by binding to the ATP-binding site of the enzyme. This results in the disruption of CK2-mediated signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-fluorobenzamide have been studied in various cell types and animal models. These studies have shown that this compound can induce cell cycle arrest, inhibit cell migration and invasion, and reduce tumor growth in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-fluorobenzamide in lab experiments is its high selectivity for CK2, which allows for the specific targeting of this enzyme. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-fluorobenzamide. These include the development of more potent and selective CK2 inhibitors, the investigation of its potential therapeutic applications in various diseases, and the exploration of its mechanism of action in greater detail. Additionally, the use of this compound in combination with other drugs or therapies may also be an area of future research.

Synthesis Methods

The synthesis of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-fluorobenzamide involves a multi-step process that begins with the reaction of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with 4-fluoroaniline to form an intermediate. This intermediate is then reacted with 3-aminophenylboronic acid to yield the final product.

Scientific Research Applications

N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-fluorobenzamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit CK2 activity, which has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammation.

properties

IUPAC Name

N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c1-2-15-20-17(23-21-15)12-4-3-5-14(10-12)19-16(22)11-6-8-13(18)9-7-11/h3-10H,2H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFENDUGFTGIUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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